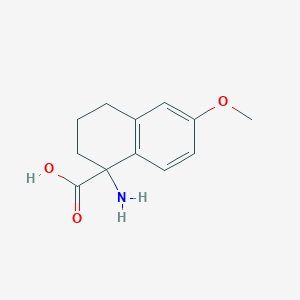

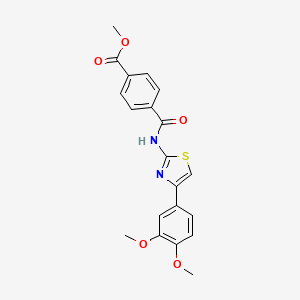

1-氨基-6-甲氧基-1,2,3,4-四氢萘-1-羧酸

货号 B2522678

CAS 编号:

153707-94-9

分子量: 221.256

InChI 键: DQSOGXBMZXYQOZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known as 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

The molecular weight of “1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is 221.25 . The compound is typically stored at room temperature .科学研究应用

对映选择性合成

- 该化合物已被用于衍生物的对映选择性合成,突出了其作为立体化学复杂分子中构件的潜力。一项研究描述了使用维蒂希烯化和夏普莱斯不对称二羟基化,然后进行铂催化的氧化,从7-甲氧基四氢萘酮合成(R)-1-羟基-7-甲氧基-1,2,3,4-四氢萘-1-羧酸的两阶段三步合成(Ainge 等,2003)。

化学酶促合成

- 已应用化学酶促方法来合成该化合物的衍生物。例如,(2R)-2-氨基-8-甲氧基-1,2,3,4-四氢萘,5-羟色胺受体激动剂的前体,通过化学酶促方案从1-甲氧基萘合成(Orsini 等,2002)。

- 另一项研究使用(1S,2S)-1-氨基-2-羟基-1,2,3,4-四氢萘作为重整反应中的手性助剂,展示了该化合物在不对称合成中的潜在作用(Orsini 等,2005)。

脂肪酶催化的拆分

- 该化合物已用于涉及脂肪酶催化的环状α-季铵α-氨基酯拆分的研究中。一项研究证明了使用南极假丝酵母脂肪酶 B 对环状季铵乙基 1-氨基-2,3-二氢-1H-茚满-1-羧酸盐和 1-和 2-氨基-1,2,3,4-四氢萘类似物的动力学拆分(Li 等,2011)。

水解中的过渡态效应

- 该化合物一直是关注水解反应和过渡态效应的研究主题。一项研究调查了衍生物的酸催化水解,深入了解了在此过程中形成的顺式和反式二醇的稳定性和反应机理(Sampson 等,2004)。

鞘氨醇-1-磷酸受体激动剂的合成

- 该化合物已用于受体激动剂的合成。一项引人注目的研究发现了对 S1P1 和 S1P5 具有选择性的鞘氨醇-1-磷酸 (S1P) 受体激动剂,该激动剂与治疗复发缓解型多发性硬化症等自身免疫性疾病有关(Kurata 等,2017)。

环氧合酶抑制特性

- 该化合物的衍生物已被合成并评估了其对环氧合酶的抑制活性,揭示了潜在的治疗应用(Nencetti 等,2015)。

狄尔斯-阿尔德反应参与

- 该化合物参与了狄尔斯-阿尔德反应,这是有机合成中一种关键的反应类型。一项研究讨论了缺电子二烯衍生物的制备和逆电子需求狄尔斯-阿尔德反应(Boger & Mullican,2003)。

安全和危害

属性

IUPAC Name |

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a suspension of 2.95 g (0.012 mol) of the product of Step A in 100 mL of water was added 15.1 g (0.0479 mol) of barium hydroxide octahydrate. The reaction was heated at reflux for 3 days. To the reaction mixture was carefully added 6.4 g (0.067 mol) of ammonium carbonate. Refluxing was continued for another 2 hours. The solid was filtered off while hot and the pH of the filtrate adjusted to 6. The filtrate was then concentrated to give 1.86 g of a tan solid: mp>250° C. 1H NMR (D2O) d 7.20 (d, 1H), 6.85 (d and s, 2H), 3.835 (s, 3H), 2.85 (t, 2H), 1.70-2.40 (m, 4H).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)

![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)

![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)

![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)